(Dec-5-yne-1-sulfonyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61772-07-4 |
|---|---|
Molecular Formula |
C16H22O2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
dec-5-ynylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-2-3-4-5-6-7-8-12-15-19(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-4,7-8,12,15H2,1H3 |
InChI Key |
QIKOMCYVJGKQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Dec 5 Yne 1 Sulfonyl Benzene and Analogous Systems
Strategies for the Construction of the Alkyne-Sulfone Linkage
The formation of the C(sp)-S bond in alkynyl sulfones can be achieved through several distinct chemical transformations. These strategies range from classical approaches involving direct functionalization to modern catalytic and radical-mediated methods that offer improved efficiency and substrate scope.
Direct Functionalization of Alkyne Precursors via Sulfonyl Chlorides
One of the most direct methods for synthesizing sulfonyl-containing compounds involves the reaction of alkyne precursors with sulfonyl chlorides. researchgate.netrsc.org These reactions often proceed through a radical mechanism, where a sulfonyl radical is generated and subsequently adds across the carbon-carbon triple bond.
A convenient and sustainable approach involves the hydrosulfonylation of alkynes with sulfonyl chlorides under visible light irradiation in an aqueous phase. researchgate.net This method avoids the need for a metal catalyst and can be applied to both alkyl and aryl alkynes, reacting with various sulfonyl chlorides at room temperature to produce excellent yields. The process utilizes tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor to activate the sulfonyl chlorides. researchgate.net
Historically, the direct chlorosulfonylation of alkynes using sulfonyl chlorides was first realized by Amiel et al. in 1971. rsc.org This two-component reaction, where the sulfonyl chloride acts as both the sulfonylating and chlorinating agent, results in β-chlorovinyl sulfones. rsc.org More recent advancements have focused on controlling the selectivity of this transformation. For instance, an iron(II) catalyst can mediate the reaction to produce (E)-β-chlorovinyl sulfones with high selectivity. The proposed mechanism involves the generation of a sulfonyl radical via an electron transfer from the iron(II) catalyst to the sulfonyl chloride. This radical then adds to the alkyne, forming a vinyl radical intermediate that is trapped by an in-situ generated iron(III) chloride to yield the final product. rsc.org
| Reactants | Catalyst/Conditions | Product Type | Selectivity | Reference |
| Phenylacetylene derivatives + Sulfonyl chlorides | Air, 110 °C | (Z)-β-chlorovinyl sulfones | Z-selective | rsc.org |
| Terminal/Internal Alkynes + Sulfonyl chlorides | Fe(acac)₂, 100 °C | (E)-β-chlorovinyl sulfones | E-selective | rsc.org |
| Alkyl/Aryl Alkynes + Sulfonyl chlorides | Visible light, aq. phase, TTMSS | Vinyl sulfones | High | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling Adaptations)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and adaptations of these methods, particularly the Sonogashira coupling, have been applied to the synthesis of alkynyl sulfones and their precursors. The Sonogashira reaction traditionally forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org While it doesn't directly form the C-S bond of the sulfone, it is instrumental in preparing functionalized alkynes that can be later sulfonated, or in coupling partners that already contain the sulfonyl group.
More direct approaches have also been developed. A one-pot, three-component protocol for preparing arylsulfonyl alkynes has been reported, which utilizes ethynyl-benziodoxolone (EBX) reagents, DABSO (a sulfur dioxide surrogate), and either organomagnesium reagents or aryl iodides with a palladium catalyst. acs.org This method provides efficient access to a broad range of aryl- and heteroarylalkynyl sulfones in good yields. The palladium-catalyzed protocol is particularly useful for substrates that are sensitive to the strongly basic or nucleophilic conditions of organometallic reagents. acs.org
Another strategy involves the palladium-catalyzed addition of the C-H bond of terminal alkynes across "acceptor" alkynes that bear a sulfone group. This cross-coupling reaction proceeds in the presence of palladium acetate (B1210297) and a sterically encumbered, electron-rich phosphine (B1218219) ligand. The reaction demonstrates remarkable chemoselectivity, tolerating a wide variety of functional groups. acs.org
| Coupling Partners | Catalyst System | Key Features | Overall Yield | Reference |
| Organomagnesium reagents, DABSO, EBX reagents | None (for this variant) | One-pot, three-component synthesis | 46-85% | acs.org |
| Aryl iodides, DABSO, EBX reagents | Palladium catalyst | Tolerates sensitive functional groups | 46-85% | acs.org |
| Terminal Alkynes + Sulfone-bearing Alkynes | Pd(OAc)₂ / tris(2,6-dimethoxyphenyl)phosphine | C-H activation, high chemoselectivity | N/A | acs.org |
Visible Light-Promoted Radical Coupling Reactions
In recent years, photoredox catalysis and visible-light-mediated reactions have emerged as powerful and sustainable tools for organic synthesis. rsc.org These methods often proceed via radical intermediates under mild conditions.
A metal-free route to alkynyl sulfones can be achieved through a photoinduced reaction between 4-alkyl Hantzsch esters, sulfur dioxide (using sodium metabisulfite (B1197395) as a surrogate), and alkynyl bromides. rsc.org The reaction is initiated by visible light, which promotes the generation of an alkyl radical from the Hantzsch ester in the presence of a photocatalyst. This radical then undergoes sulfonylation and addition to the alkynyl bromide to yield the corresponding alkylalkynyl sulfone. rsc.org
Furthermore, a catalyst-free and photocatalyst-free synthesis of substituted allylarenes has been demonstrated under visible light. acs.org This process relies on the photogeneration of aryl radicals from arylazo sulfones, which then react with allyl sulfones. While not a direct synthesis of alkynyl sulfones, this work underscores the potential for generating radicals from sulfone derivatives using only visible light, opening avenues for similar photocatalyst-free C-S bond formations. acs.org Another photocatalytic approach utilizes sulfonyl hydrazides and haloalkynes, where the sulfonyl hydrazide serves as the sulfonyl radical source. researchgate.net
| Reactants | Conditions | Key Features | Reference |
| 4-Alkyl Hantzsch esters, SO₂, Alkynyl bromides | Visible light, photocatalyst | Metal-free, radical mechanism | rsc.org |
| Arylazo sulfones, Allyl sulfones | Visible light (410 nm), MeCN–H₂O | Metal- and photocatalyst-free | acs.org |
| Sulfonyl hydrazides, Haloalkynes | MnO₂ (oxidant) | Catalyst-free, C(sp)-S bond formation | researchgate.net |
Iron(II)-Mediated Dealkenylative Alkynylation Approaches
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for developing sustainable synthetic methods. An efficient synthesis of alkyl-tethered alkynes has been developed through an ozone-mediated and Fe(II)-catalyzed dealkenylative alkynylation of unactivated alkenes. nih.govnih.govacs.org In this one-pot reaction, alkynyl sulfones act as the source of the alkyne moiety.
The process begins with the ozonolysis of an alkene in methanol (B129727) to generate an α-alkoxyhydroperoxide intermediate. A catalytic amount of an Fe(II) salt, in combination with L-ascorbic acid (Vitamin C), then facilitates a one-electron reduction of the hydroperoxide, forming an alkoxyl radical. nih.govnih.gov This radical undergoes β-scission to produce an alkyl radical. The resulting alkyl radical then reacts with the alkynyl sulfone via an α-addition/β-elimination cascade to forge the desired C(sp³)–C(sp) bond, yielding the functionalized alkyne product. nih.gov This method proceeds under mild conditions with good efficiency and broad functional group compatibility. nih.govnih.govacs.org
Proposed Mechanism of Fe(II)-Mediated Dealkenylative Alkynylation nih.gov
Ozonolysis : Alkene is converted to an α-alkoxyhydroperoxide.
Fe(II) Reduction : The hydroperoxide is reduced by Fe(II) to an alkoxyl radical.
β-Scission : The alkoxyl radical fragments, releasing an alkyl radical.
Radical Cascade : The alkyl radical adds to the alkynyl sulfone, followed by elimination to form the final product.
Development of Sustainable Synthetic Protocols
The development of green and sustainable chemical processes is a major goal in contemporary chemistry. This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption. In the context of alkynyl sulfone synthesis, significant efforts have been made to develop catalyst-free and photocatalyst-free methodologies.
Catalyst-Free and Photocatalyst-Free Methodologies
Several synthetic protocols for alkynyl sulfones have been designed to operate without the need for transition metal catalysts or even photocatalysts, relying instead on thermal or photo-induced activation under specific conditions.
An example of such a sustainable method is the visible-light-mediated hydrosulfonylation of alkynes with sulfonyl chlorides in an aqueous phase. researchgate.net This reaction proceeds at room temperature without any catalyst, affording high yields of the desired products. Another approach involves an electrochemical sulfonylation of alkynes with sodium sulfinates. This method is efficient under transition-metal-free, external oxidant-free, and base-free conditions. organic-chemistry.org
Additionally, catalyst-free conditions have been developed for a one-pot, three-component synthesis of arylalkynyl sulfones from organomagnesium reagents, DABSO, and EBX reagents. acs.org The inherent reactivity of the organometallic reagent is sufficient to drive the reaction sequence without the need for a palladium catalyst, which is required for the analogous reaction with less reactive aryl iodides. acs.org As previously mentioned, visible light alone can be sufficient to promote the formation of aryl radicals from arylazo sulfones, enabling the synthesis of allylarenes in a metal- and photocatalyst-free manner, a principle that holds promise for direct alkynyl sulfone synthesis. acs.org
| Method | Reactants | Conditions | Key Advantage | Reference |
| Hydrosulfonylation | Alkynes, Sulfonyl chlorides | Visible light, aqueous phase | Catalyst-free | researchgate.net |
| Electrochemical Sulfonylation | Alkynes, Sodium sulfinates | Electrolysis, room temp. | Transition-metal- and oxidant-free | organic-chemistry.org |
| Three-Component Synthesis | Organomagnesium reagents, DABSO, EBX | One-pot | Catalyst-free | acs.org |
| Radical Arylation | Arylazo sulfones, Allyl sulfones | Visible light | Metal- and photocatalyst-free | acs.org |
Green Chemistry Principles in Sulfonyl Alkyne Synthesis
The growing emphasis on sustainable chemical practices has spurred the development of greener synthetic routes for sulfonyl alkynes, moving away from traditional methods that often involve harsh reagents and environmentally detrimental solvents. researchgate.net Modern approaches increasingly incorporate the principles of green chemistry, focusing on maximizing atom economy, utilizing renewable resources, employing safer solvents, and minimizing energy consumption. These strategies not only reduce the environmental impact but also often lead to more efficient and cost-effective syntheses.
Photoredox and electrochemical methods represent promising frontiers in the green synthesis of sulfonyl alkynes and their derivatives. rsc.orgrsc.org Visible-light-induced reactions, for instance, can proceed under mild, ambient conditions, often without the need for external heat, thereby lowering energy consumption. researchgate.net These reactions can be facilitated by photocatalysts that can be used in catalytic amounts and are often recyclable. Similarly, electrochemical synthesis offers a clean method for forming C–S bonds, avoiding the use of metal catalysts and stoichiometric oxidants, with molecular nitrogen and hydrogen being the only byproducts in some cases. rsc.org
The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace volatile and hazardous organic solvents with more benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The development of water-based synthetic protocols for sulfonyl alkynes is a significant step towards more sustainable chemical manufacturing. researchgate.net In some instances, reactions can be performed under solvent-free conditions, further reducing waste and environmental impact. nih.govresearchgate.net
The use of safer and more readily available starting materials is also a key principle. For example, some modern methods utilize dioxygen from the air as a benign oxidant, avoiding the need for hazardous and toxic oxidizing agents. researchgate.net The development of one-pot, multi-component reactions also contributes to the greenness of a synthesis by reducing the number of steps, minimizing waste generation, and saving time and resources. acs.orgacs.org
The following table summarizes various green chemistry approaches applied to the synthesis of sulfonyl alkynes and analogous systems, highlighting the diversity of modern, sustainable methodologies.
| Synthetic Strategy | Key Features | Catalyst/Reagent | Solvent | Advantages |
| Visible Light-Induced Photoredox Catalysis | Oxy-sulfonylation of terminal alkynes. rsc.org | Copper-based catalyst, Trimethylsilyl azide (B81097) (TMS-N3). rsc.org | Not specified in abstract. | Utilizes visible light, proceeds under mild conditions, high efficiency, wide functional group tolerance. rsc.org |
| Electrochemical Synthesis | Direct difunctionalization of internal alkynes with sulfonyl hydrazides. rsc.org | None (metal-free). rsc.org | Not specified in abstract. | Avoids metal catalysts and stoichiometric oxidants, produces N2 and H2 as byproducts, scalable. rsc.org |
| Recyclable Catalysis | Hydrothiolation of alkynes. nih.gov | Sulfamic acid (recyclable). nih.gov | Solvent-free. nih.gov | Metal- and solvent-free, catalyst is simple, affordable, and environmentally friendly. nih.gov |
| Aqueous Phase Synthesis | Visible-light-induced sulfonylation of alkynes. researchgate.net | Sodium iodide (NaI) and a surfactant (CTAB). researchgate.net | Water. researchgate.net | Uses a green solvent, proceeds at room temperature, catalyst-free (uses a promoter). researchgate.net |
| Catalyst- and Solvent-Free Hydrosulfonylation | Hydrosulfonylation of alkynes with sulfonyl chlorides. researchgate.net | Tris(trimethylsilyl)silane (hydrogen atom donor). researchgate.net | Water. researchgate.net | Catalyst-free, can be performed in water, excellent yields and selectivities. researchgate.net |
| Aerobic Oxidative Iodination | A practical and environmentally friendly protocol for the synthesis of 1-iodoalkynes was developed via sodium sulfinate-KI mediated aerobic oxidative iodination of terminal alkynes. researchgate.net | Sodium sulfinate-KI. researchgate.net | Not specified in abstract. | Uses dioxygen as a benign oxidant, mild reaction conditions, high efficiency. researchgate.net |
Chemical Transformations and Reactivity Profiles of Dec 5 Yne 1 Sulfonyl Benzene
Reactivity of the Alkynyl Moiety
The triple bond in alkynyl sulfones like (Dec-5-yne-1-sulfonyl)benzene is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This polarization makes the alkyne an excellent Michael acceptor and a reactive partner in various addition and cycloaddition reactions. researchgate.netbham.ac.ukacs.org
Nucleophilic Addition Reactions to the Triple Bond
The primary mode of reactivity for the alkynyl moiety in this compound is the nucleophilic conjugate addition, also known as a Michael-type addition. researchgate.net The sulfonyl group activates the alkyne, facilitating the attack of a wide range of nucleophiles at the β-carbon atom relative to the sulfonyl group. This reaction is a highly efficient method for forming new carbon-carbon and carbon-heteroatom bonds. bham.ac.ukacs.org
Common nucleophiles used in these transformations include thiols, amines, and stabilized carbanions. acs.org The addition of thiols to acetylenic sulfones, a reaction often categorized under "thiol-yne" click chemistry, proceeds readily, often under base-catalyzed conditions, to yield vinyl sulfones with high stereoselectivity. bham.ac.uk Similarly, amines and other heteronucleophiles can be added to construct functionalized vinyl sulfone scaffolds. researchgate.net These reactions are valued for their efficiency and often proceed under mild, ambient conditions. bham.ac.uk
| Nucleophile | Catalyst/Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Thiol (R-SH) | Base (e.g., Et3N) | β-Thiovinyl Sulfone | High efficiency, often stereoselective, fulfills "click" criteria. | bham.ac.uk |
| Amine (R2NH) | Typically catalyst-free | β-Aminovinyl Sulfone (Enaminone) | Versatile for building nitrogen-containing heterocycles. | researchgate.net |
| Malonate Ester | Base (e.g., NaOEt) | Substituted Vinyl Sulfone | Forms a new C-C bond; product can be further functionalized. | acs.org |
| Water (Hydration) | Metal-free, catalyst-free | β-Hydroxy Sulfone | Can be integrated with enzyme catalysis for chiral products. | researchgate.net |
Cycloaddition Reactions (e.g., Huisgen [3+2] Cycloadditions)
The electron-deficient triple bond of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition, for instance, allows for the synthesis of five-membered heterocycles. While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is most efficient with terminal alkynes, related cycloadditions with internal, activated alkynes are also well-established.
Beyond [3+2] cycloadditions, alkynyl sulfones can participate in other pericyclic reactions. They have been shown to undergo ruthenium-catalyzed [2+2] cycloadditions with bicyclic alkenes to furnish the corresponding cyclobutene (B1205218) adducts in good yields. acs.org The resulting sulfonyl-containing cycloadducts are versatile intermediates for further synthetic transformations. acs.org Furthermore, they can act as dienophiles in Diels-Alder [4+2] cycloadditions with suitable dienes, although this reactivity can be influenced by steric factors around the internal alkyne. Tungsten-complexed arenes have also been shown to undergo a formal Diels-Alder cycloaddition with electron-deficient alkynes like ethynyl (B1212043) p-tolyl sulfone to generate barrelene complexes. nih.gov
| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azides, Nitrones, Azomethine Ylides | Thermal or Catalytic | Five-membered Heterocycles (e.g., Triazoles, Isoxazolines) | uchicago.edu |
| [2+2] Cycloaddition | Bicyclic Alkenes (e.g., Norbornadiene) | Ruthenium Catalyst | Cyclobutene Adducts | acs.org |
| [4+2] Diels-Alder | Conjugated Dienes | Thermal or Lewis Acid | Cyclohexadiene Derivatives | nih.gov |
| Ynamine-Alkynyl Sulfone Reaction | Ynamines | -78 °C to 0 °C | Cyclobutadiene Intermediate | acs.org |
Radical Addition and Cyclization Pathways
Alkynyl sulfones are highly effective partners in radical-mediated reactions. researchgate.net They serve as excellent radical acceptors, and the subsequent reaction pathways can be quite diverse. A common and synthetically powerful transformation involves the addition of a carbon-centered radical to the alkyne, which is followed by the elimination of the sulfonyl radical (an α-addition-β-elimination process). researchgate.netrsc.org This cascade allows the alkynyl sulfone to function as an alkynylating agent, enabling the construction of C(sp)-C(sp³) bonds. researchgate.netnih.gov This "SOMOphilic alkynylation" has become a powerful alternative to traditional nucleophilic and electrophilic alkynylation methods. rsc.org
A variety of radical precursors can be used, including those generated from N-(acyloxy)phthalimides, alkyl iodides, and bromides. researchgate.netnih.gov These reactions are often initiated under mild conditions using photoredox or transition metal catalysis. nih.gov In addition to direct alkynylation, the intermediate vinyl radicals formed after the initial addition can participate in subsequent cyclization or group transfer reactions, leading to more complex molecular scaffolds. mdpi.comnih.gov
Reactivity of the Arylsulfonyl Moiety
The arylsulfonyl group is not merely a passive activator of the alkyne; it is a functional handle that can actively participate in chemical transformations. Its reactivity centers on the carbon-sulfur bond and its ability to act as a leaving group.
C-S Bond Formation and Fragmentation Reactions
The synthesis of this compound and related alkynyl sulfones typically involves the formation of the C(sp)-S bond. Common methods include the coupling of terminal alkynes with sulfonyl chlorides or the reaction of β-iodovinyl sulfones with a base. organic-chemistry.org An iodine-catalyzed reaction between arylacetylenes and sodium sulfinates also provides a metal-free route to these compounds. organic-chemistry.org
Conversely, the fragmentation of the C-S bond is a key feature of the arylsulfonyl moiety's reactivity. In many radical reactions, the phenylsulfonyl group is ultimately cleaved and eliminated as a sulfonyl radical (•SO₂Ph) or sulfur dioxide (SO₂). rsc.orgnih.govmdpi.com This desulfonylation can be a crucial step in cross-coupling reactions. For example, under visible light photocatalysis, aryl sulfonyl chlorides can undergo desulfonylative arylation of heterocycles at elevated temperatures, demonstrating the lability of the C-S bond under specific conditions. mdpi.comacs.org
| Reaction Type | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| C-S Bond Formation | Arylacetylene + Sodium Sulfinate | Iodine catalyst | Forms Alkynyl Sulfone | organic-chemistry.org |
| C-S Bond Fragmentation (Radical Alkynylation) | Alkyl Radical + Alkynyl Sulfone | Photoredox or Transition Metal Catalyst | Cleavage of C-S bond, formation of new internal alkyne | rsc.org |
| Desulfonylative C-C Coupling | N-Heteroaryl Sulfone + Alkyl Silicate | Visible Light, Photoredox Catalyst | C-S bond cleavage to form alkylated heterocycles | mdpi.com |
| Reductive C-S Coupling | Arylsulfonyl Chloride + Aryl Boronic Acid | CuI Catalyst, PPh3 | Reduction of sulfonyl to sulfide, forms diaryl thioether | researchgate.netmdpi.com |
Sulfonyl Group as an Activating or Leaving Group
As established in the preceding sections, the primary role of the sulfonyl group in this compound is to activate the alkynyl moiety toward nucleophilic and radical attack. Its strong electron-withdrawing nature is fundamental to the reactivity profile of the triple bond. bham.ac.uk
Beyond its activating role, the arylsulfonyl group, or more commonly a related sulfonate ester (arylsulfonate), is an excellent leaving group in nucleophilic substitution and elimination reactions. nih.govnih.gov While the phenylsulfonyl group in the parent compound is directly attached to carbon and less prone to leaving than a sulfonate ester, its capacity to depart is realized in rearrangement and fragmentation reactions. For instance, in intramolecular cyclizations onto an aromatic ring, the sulfonate ester can be lost to yield indole (B1671886) products. ucl.ac.ukresearchgate.net The stability of the resulting sulfonate anion makes it a superior nucleofuge compared to halides. nih.gov This property is exploited in a wide array of synthetic transformations where a robust leaving group is required. nih.govacs.org
Interplay Between Alkynyl and Sulfonyl Functional Groups
The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the dec-5-yne moiety. This electronic effect polarizes the alkyne, rendering it susceptible to nucleophilic attack and enabling a range of chemical transformations.
The sulfonyl group in alkynyl sulfones acts as a powerful activating group, making the alkyne an excellent Michael acceptor. This facilitates 1,4-conjugate additions, a class of reactions with broad utility in organic synthesis. In this context, the alkyne carbon atom β to the sulfonyl group becomes electrophilic and is readily attacked by nucleophiles.
A variety of nucleophiles can participate in these conjugate addition reactions, leading to the formation of highly functionalized vinyl sulfones. The general mechanism involves the attack of a nucleophile on the β-carbon of the alkyne, followed by protonation to yield the vinyl sulfone product. The stereochemical outcome of this addition can often be controlled, leading to either the (E) or (Z)-isomer of the product.
| Nucleophile Class | Specific Example |
|---|---|
| Thiols | Thiophenol |
| Amines | Piperidine |
| Enolates | Diethyl malonate |
| Organometallics | Grignard reagents |
Research has shown that alkynyl sulfones are valuable intermediates in the synthesis of more complex molecules due to their predictable reactivity as Michael acceptors. nih.gov
The dual functionality of molecules like this compound allows for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These processes are highly efficient as they reduce the number of synthetic steps, saving time and resources.
In the case of alkynyl sulfones, a tandem reaction might be initiated by a conjugate addition, with the resulting vinyl sulfone intermediate undergoing a subsequent intramolecular reaction. For example, if the nucleophile contains a suitably positioned reactive group, a cyclization reaction can occur.
Cascade reactions involving alkynyl sulfones have been utilized to construct complex heterocyclic and carbocyclic frameworks. nih.gov These reactions often proceed through radical intermediates, where a radical addition to the alkyne initiates a sequence of cyclization and other bond-forming steps. The sulfonyl group can play a crucial role in these cascades, not only by activating the alkyne but also by participating in subsequent transformations or acting as a leaving group. researchgate.netrsc.org
| Initiation Step | Subsequent Steps | Final Product Type |
|---|---|---|
| Radical Addition | Intramolecular Cyclization, Hydrogen Atom Transfer | Functionalized Cyclic Compounds |
| Nucleophilic Attack | Intramolecular Cyclization, Elimination | Heterocyclic Compounds |
| Transition-Metal Catalysis | C-H Activation, Annulation | Polycyclic Aromatic Compounds researchgate.net |
Polymerization Studies of Alkynyl Sulfones
While specific polymerization studies for this compound are not extensively documented in the current literature, the structural motifs present in the molecule suggest its potential as a monomer for the synthesis of novel polymers. The reactivity of the alkyne and the properties imparted by the sulfonyl group could lead to materials with interesting thermal and mechanical properties.
The copolymerization of various unsaturated monomers with sulfur dioxide is a known method for producing polysulfones. While there is no specific data on the copolymerization of this compound with sulfur dioxide, it is conceivable that such a reaction could proceed, likely via a radical mechanism. The initiation of the polymerization would generate a radical that could add to either the alkyne or the sulfur dioxide, leading to a growing polymer chain.
The formation of poly(alkyne sulfone)s would result in a polymer backbone containing both sulfonyl groups and residual unsaturation from the alkyne. The properties of such a polymer would be highly dependent on the degree of polymerization, the regularity of the structure, and any post-polymerization modifications.
Generally, sulfone-containing polymers, such as poly(arylene ether sulfone)s, are known for their excellent thermal stability, mechanical strength, and resistance to oxidation and hydrolysis. core.ac.uk It is plausible that poly(alkyne sulfone)s would share some of these desirable characteristics. The presence of the double bonds in the polymer backbone, resulting from the alkyne polymerization, could also offer sites for further functionalization or cross-linking, allowing for the tailoring of the material's properties for specific applications.
| Property | Predicted Characteristic |
|---|---|
| Thermal Stability | High, due to the sulfonyl groups |
| Mechanical Strength | Potentially high, amorphous nature |
| Solubility | Dependent on polymer structure and solvent |
| Post-Polymerization Reactivity | Possible via the backbone double bonds |
Further research is required to explore the polymerization behavior of this compound and to characterize the resulting poly(alkyne sulfone)s.
Mechanistic Investigations and Computational Studies of Reactions Involving Dec 5 Yne 1 Sulfonyl Benzene
Elucidation of Reaction Mechanisms
There is no available information detailing the elucidation of reaction mechanisms for (Dec-5-yne-1-sulfonyl)benzene.
Characterization of Radical Intermediates
No studies characterizing radical intermediates formed from or during reactions of this compound were found in the scientific literature.
Role of Charge Transfer Complexes in Copolymerization Processes
The role of this compound in forming charge transfer complexes during copolymerization processes has not been documented in the available research.
Reaction Pathway Delineation for Catalyzed Transformations
Specific reaction pathways for catalyzed transformations involving this compound have not been delineated in any accessible scientific reports.
Application of Computational Chemistry
There is a lack of published computational chemistry studies focused on this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
No Density Functional Theory (DFT) calculations detailing the electronic structure and reactivity of this compound are available in the current body of scientific literature.
Prediction of Reaction Outcomes and Selectivities
There are no computational models or studies predicting the reaction outcomes and selectivities for this compound.
Advanced Spectroscopic and Analytical Characterization of Dec 5 Yne 1 Sulfonyl Benzene and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For (Dec-5-yne-1-sulfonyl)benzene, ¹H and ¹³C NMR, complemented by 2D NMR techniques, would confirm the arrangement of hydrogen and carbon atoms and establish the connectivity throughout the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the dec-5-yne chain. The protons on the benzene ring attached to the electron-withdrawing sulfonyl group would appear in the downfield region, typically between δ 7.5 and 8.0 ppm. rsc.orgresearchgate.net The specific splitting pattern would depend on the substitution pattern of the benzene ring, but for a monosubstituted ring, it would present as a complex multiplet.
The aliphatic protons would show characteristic chemical shifts based on their proximity to the sulfonyl group and the alkyne. The protons on the carbon alpha to the sulfonyl group (C1) are expected to be the most deshielded of the aliphatic protons, appearing around δ 3.1-3.3 ppm. The protons adjacent to the triple bond (C4 and C7) would resonate around δ 2.1-2.3 ppm. The remaining methylene (B1212753) protons (C2, C3, C8, C9) would appear in the typical aliphatic region of δ 1.2-1.8 ppm, while the terminal methyl group (C10) would be found at the most upfield position, around δ 0.9 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the benzene ring would appear in the aromatic region (δ 127-142 ppm). rsc.org The two quaternary carbons of the internal alkyne (C5 and C6) are predicted to have characteristic shifts in the range of δ 80-90 ppm. The aliphatic carbons would resonate at higher field, with the carbon attached to the sulfonyl group (C1) being the most downfield among them.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 7.5 - 8.0 |
| -CH₂-SO₂- (C1) | 3.1 - 3.3 |
| -CH₂-C≡ (C4, C7) | 2.1 - 2.3 |
| -CH₂- (C2, C3, C8, C9) | 1.2 - 1.8 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C₆H₅) | 127 - 142 |
| Alkyne (-C≡C-) (C5, C6) | 80 - 90 |
| -CH₂-SO₂- (C1) | 55 - 60 |
| Aliphatic (-CH₂-) (C2, C3, C4, C7, C8, C9) | 18 - 35 |
To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. It would show correlations between the protons on C1 and C2, C2 and C3, and C3 and C4. Similarly, it would connect the proton signals from C7 through C10, confirming the integrity of the two separate alkyl fragments attached to the alkyne.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC or HMQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon peak in the ¹³C NMR spectrum, allowing for the complete assignment of all CH, CH₂, and CH₃ groups.
Together, these NMR techniques would provide irrefutable evidence for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. wikipedia.org For this compound (C₁₆H₂₂O₂S), the calculated molecular weight is approximately 278.14 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation of alkyl aryl sulfones under mass spectrometry conditions often involves characteristic pathways. cdnsciencepub.com A primary fragmentation route for aryl sulfones is the loss of sulfur dioxide (SO₂), which has a mass of 64 amu. nih.govaaqr.org Another common fragmentation involves cleavage of the C-S bond, leading to the formation of a phenylsulfonyl cation (m/z 141) or a decynyl cation. Cleavage of the alkyl chain at various points is also expected, particularly alpha to the alkyne, which would produce resonance-stabilized propargyl-type cations.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 278 | [M]⁺ | Molecular Ion |
| 214 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 141 | [C₆H₅SO₂]⁺ | Cleavage of the C1-S bond |
| 137 | [C₁₀H₁₇]⁺ | Cleavage of the S-C(phenyl) bond |
Synthetic Applications and Utility of Dec 5 Yne 1 Sulfonyl Benzene and Its Derivatives
Reagents in Methodological Organic Chemistry
Substrates for Novel Coupling and Transformation Reactions
Extensive research into the chemical literature and scientific databases did not yield specific examples of "(Dec-5-yne-1-sulfonyl)benzene" being utilized as a substrate in novel coupling and transformation reactions. While the broader class of compounds, aryl alkynyl sulfones, is known to participate in a variety of organic transformations, detailed research findings specifically documenting the reactivity of "this compound" are not available in the reviewed sources.
The general reactivity of aryl alkynyl sulfones suggests potential for this compound to act as a versatile building block in organic synthesis. This class of compounds is recognized for its ability to undergo various transformations, including cycloaddition reactions and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orgorganic-chemistry.org The electron-withdrawing nature of the sulfonyl group activates the alkyne moiety, making it susceptible to nucleophilic attack and a good partner in cycloaddition reactions. acs.org
However, without specific studies on "this compound," any discussion of its synthetic applications would be speculative and fall outside the scope of this article's focus on documented research findings. The unique structural features of "this compound," namely the internal alkyne and the long alkyl chain, would likely influence its reactivity in comparison to more commonly studied terminal alkynyl sulfones or those with shorter alkyl chains. Factors such as steric hindrance and solubility, conferred by the decynyl group, could play a significant role in its behavior in coupling and transformation reactions.
Future research may explore the synthetic potential of "this compound" in reactions such as:
[3+2] Cycloadditions: The internal alkyne could potentially react with azides or nitrile oxides in Huisgen 1,3-dipolar cycloadditions to form substituted triazoles or isoxazoles, respectively. wikipedia.orgnih.govorganic-chemistry.org
Diels-Alder Reactions: It could serve as a dienophile in [4+2] cycloaddition reactions with various dienes to construct complex cyclic systems. acs.org
Hydrofunctionalization Reactions: The addition of various nucleophiles across the alkyne bond could lead to the formation of functionalized vinyl sulfones.
Until such studies are published, a detailed account of the synthetic utility of "this compound" as a substrate for novel coupling and transformation reactions cannot be provided.
Future Perspectives and Emerging Research Avenues in Alkynyl Sulfone Chemistry
Development of Enantioselective and Diastereoselective Syntheses
The synthesis of stereochemically defined molecules is a cornerstone of modern organic and medicinal chemistry. For alkynyl sulfones, the development of methods to control stereochemistry is a burgeoning area of research. The creation of chiral sulfones is of particular interest, as stereoisomers of a bioactive compound can exhibit vastly different pharmacological effects.
Current research focuses on several key strategies to achieve stereocontrol:
Catalytic Asymmetric Synthesis : The use of chiral metal catalysts is a powerful approach for establishing stereocenters. For instance, palladium-catalyzed asymmetric allylic alkylation reactions have been developed to create enantioenriched cyclic sulfones. nih.gov Similarly, highly regio- and enantioselective hydrosulfonylation of allenes and alkynes using chiral ligands, such as C1-symmetric P,N-ligands, can yield chiral allylic sulfones with high enantiomeric excess (up to 97% ee). organic-chemistry.org These methodologies could be adapted to generate chiral centers within the aliphatic chain of molecules like (Dec-5-yne-1-sulfonyl)benzene.
Chiral Auxiliaries : Another established method involves the use of a chiral auxiliary, a stereochemically pure group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been successfully used in the synthesis of diastereoisomeric β-ketosulfones. researchgate.net
Organocatalysis : Enantioselective organocatalysis represents a metal-free alternative for synthesizing chiral compounds. While still an emerging area for alkynyl sulfones specifically, the principles of organocatalysis are well-suited for creating stereocenters adjacent to the sulfonyl group or elsewhere in the molecule.
| Method | Key Components | Typical Outcome | Potential for this compound |
|---|---|---|---|
| Catalytic Asymmetric Synthesis | Chiral Metal Catalyst (e.g., Pd, W) + Chiral Ligand (e.g., (Rax,S,S)-StackPhim) organic-chemistry.org | High Enantiomeric Excess (ee) | Introduction of a chiral center in the decynyl chain. |
| Chiral Auxiliary | Covalently attached chiral molecule | High Diastereomeric Ratio (dr) researchgate.net | Control over stereocenters during chain elaboration. |
| Enantioselective Organocatalysis | Small organic molecule catalyst (e.g., proline derivative) | High Enantiomeric Excess (ee) | Metal-free synthesis of chiral precursors. |
Exploration of Flow Chemistry and Continuous Processing for Scalable Production
The transition from traditional batch synthesis to continuous flow processing offers significant advantages in terms of safety, efficiency, scalability, and sustainability. evonik.compharmtech.com For the synthesis of alkynyl sulfones and their precursors, flow chemistry presents a promising avenue for industrial-scale production.
Key benefits and areas of exploration include:
Enhanced Safety : Many reactions used to synthesize sulfones involve hazardous reagents or generate toxic byproducts. mdpi.com Flow reactors, with their small reaction volumes and superior heat transfer capabilities, minimize the accumulation of dangerous intermediates and allow for better control over exothermic processes. pharmtech.comresearchgate.net
Scalability : Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. rsc.orgrsc.org An automated continuous system for producing aryl sulfonyl chlorides has demonstrated a significant improvement in spacetime yield compared to batch methods. mdpi.com
Integration of Technologies : Flow chemistry allows for the seamless integration of multiple reaction and purification steps. Technologies like continuous stirred-tank reactors (CSTRs), microreactors, and continuous separation techniques (e.g., crystallization, distillation) can be combined into a single, automated production line. evonik.commdpi.com
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. mdpi.com | Improved safety due to small reactor volumes, excellent heat/mass transfer, and better control. pharmtech.comresearchgate.net |
| Scalability | Complex; requires re-optimization of conditions. Can be unpredictable. rsc.org | Simpler; achieved by extending run time or using parallel reactors ("numbering-up"). rsc.org |
| Efficiency (Spacetime Yield) | Generally lower. mdpi.com | Significantly higher, leading to greater productivity for a given reactor volume. mdpi.comrsc.org |
| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise, automated control over all reaction parameters. researchgate.net |
Integration with Bio-orthogonal Chemistry Approaches
Bio-orthogonal chemistry involves chemical reactions that can occur within a living system without interfering with native biological processes. wikipedia.org The alkyne functional group is a well-established "handle" for bio-orthogonal transformations, making compounds like this compound attractive candidates for applications in chemical biology. nih.gov
The terminal or internal alkyne can participate in several key bio-orthogonal reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : This reaction, also known as copper-free click chemistry, involves the reaction of an alkyne with a strained cyclooctyne (B158145) derivative. wikipedia.org It is a cornerstone of bio-orthogonal chemistry because it proceeds rapidly at physiological conditions without the need for a toxic copper catalyst, making it ideal for labeling biomolecules in living cells. nih.gov
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While the classic CuAAC reaction requires a copper catalyst that can be toxic to cells, new ligand systems have been developed to mitigate this toxicity, expanding its use in biological systems. escholarship.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : The reaction between an alkyne and a tetrazine derivative is another extremely fast and efficient bio-orthogonal ligation. escholarship.orgcam.ac.uk This reaction is notable for its rapid kinetics and the release of nitrogen gas as the only byproduct. escholarship.org
By incorporating this compound or a similar alkynyl sulfone into a biomolecule (e.g., a protein, lipid, or glycan), researchers can use these reactions to attach probes for imaging, tracking, or purification. nih.gov The phenylsulfonyl group can modulate the compound's polarity, solubility, and electronic properties, potentially influencing its biological activity or labeling efficiency.
| Reaction | Reactants | Key Features | Suitability for Live-Cell Labeling |
|---|---|---|---|
| SPAAC (Copper-Free Click) | Alkyne + Strained Cyclooctyne | No catalyst required, fast kinetics, highly bio-orthogonal. wikipedia.orgnih.gov | Excellent |
| CuAAC (Click Chemistry) | Alkyne + Azide (B81097) | Requires Cu(I) catalyst, very efficient and high yielding. escholarship.org | Good (with specialized ligands to reduce copper toxicity) escholarship.org |
| IEDDA Ligation | Alkyne + Tetrazine | Extremely fast kinetics, produces N₂ as the only byproduct. escholarship.org | Excellent |
Investigation of Biocatalytic Transformations
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. This approach is characterized by mild reaction conditions, high stereoselectivity, and environmental compatibility. For alkynyl sulfones, biocatalysis could provide novel synthetic routes and functionalization strategies.
Potential biocatalytic applications include:
Enantioselective Reduction/Oxidation : Enzymes such as ketoreductases or oxidases could be used to perform stereoselective transformations on functional groups within the alkynyl sulfone structure, for example, reducing a ketone or oxidizing a hydroxyl group in the decynyl chain.
Hydrolytic Reactions : Hydrolases, such as lipases or esterases, could be employed for the kinetic resolution of racemic mixtures containing ester functionalities, allowing for the separation of enantiomers.
C-H Activation/Functionalization : Enzymes like P450 monooxygenases are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity, a transformation that is extremely challenging to achieve with conventional chemical methods.
Sulfur-related transformations : While less common, enzymes capable of oxidizing sulfides to sulfoxides and sulfones, or even reducing sulfones, exist and could be engineered for specific applications in this context. A chemoenzymatic process has been successfully used to prepare an optically pure alcohol precursor for a drug containing a sulfone fragment, highlighting the industrial potential of this approach. mdpi.com
| Enzyme Class | Potential Transformation | Synthetic Advantage |
|---|---|---|
| Ketoreductases (KREDs) | Asymmetric reduction of a carbonyl group | Access to chiral alcohols |
| Lipases/Esterases | Kinetic resolution of racemic esters | Separation of enantiomers |
| P450 Monooxygenases | Regio- and stereoselective C-H hydroxylation | Late-stage functionalization of the alkyl chain |
| Hydratases | Addition of water across the alkyne bond | Formation of ketones under mild conditions |
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The defined geometry and distinct electronic features of this compound make it an intriguing building block for supramolecular assemblies and nanomaterials.
Supramolecular Chemistry : This field focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces.
π-π Stacking : The benzene (B151609) ring is capable of engaging in π-π stacking interactions, which can be used to direct the self-assembly of molecules into ordered structures like columns or sheets.
Hydrogen Bonding : The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. This allows the molecule to participate in hydrogen-bonding networks, a key interaction for designing complex molecular architectures.
Nanotechnology : The unique properties of alkynyl sulfones can be harnessed to create functional materials at the nanoscale.
Molecular Wires : The conjugated system involving the alkyne and the benzene ring could be extended to create molecular wires capable of conducting electricity, with the sulfonyl group modulating the electronic properties.
Self-Assembled Monolayers (SAMs) : Molecules with this structure could be functionalized with a headgroup (e.g., a thiol) that binds to a metal surface (like gold), forming highly ordered SAMs. The aliphatic chain and the phenylsulfonyl group would then form the outer surface, controlling its properties (e.g., wettability).
Functional Polymers : The alkyne group can be polymerized to create advanced materials. The resulting polymer would feature pendant phenylsulfonyl groups, which could enhance properties such as thermal stability, conductivity, or optical response.
| Field | Application | Key Molecular Features |
|---|---|---|
| Supramolecular Chemistry | Self-Assembling Systems | Benzene ring (π-π stacking), Sulfonyl group (H-bond acceptor) |
| Host-Guest Complexes | Defined shape, polarity, and size | |
| Nanotechnology | Molecular Wires | Rigid alkyne linker, aromatic ring |
| Self-Assembled Monolayers (SAMs) | Aliphatic chain, terminal functional group | |
| Functional Polymers | Polymerizable alkyne group |
Q & A
Basic Question
- NMR : ¹H/¹³C NMR to confirm sulfonyl and alkyne group positions (δ ~3.5 ppm for sulfonyl protons; alkyne carbons at ~70–90 ppm) .
- IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
How can mechanistic studies elucidate the nucleophilic substitution pathways in this compound derivatives?
Advanced Question
- Isotopic Labeling : Use deuterated solvents or ³⁵S-labeled sulfonyl groups to track substitution sites via MS or autoradiography .
- Kinetic Analysis : Monitor reaction rates under varying nucleophile concentrations (e.g., amines, thiols) to distinguish SN1/SN2 mechanisms .
- Computational Modeling : DFT calculations to map transition states and activation energies .
What methodologies are recommended for assessing the biological activity of (Dec-5-yyne-1-sulfonyl)benzene derivatives?
Basic Question
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., serine proteases) using fluorogenic substrates .
- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to non-malignant controls .
- Antimicrobial Screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria .
How can molecular docking studies predict the interaction of this compound with enzyme active sites?
Advanced Question
- Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Tools.
- Receptor Modeling : Obtain enzyme structures (e.g., from PDB) and define binding pockets.
- Docking Simulations : Run iterative docking (e.g., with AutoDock Vina) to estimate binding affinities and identify key residues (e.g., hydrogen bonds with sulfonyl groups) . Validate with mutagenesis studies .
How should researchers address contradictions in reported biological activity data for sulfonyl-alkyne compounds?
Basic Question
- Statistical Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers .
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH, temperature) .
- Quality Control : Verify compound purity (>95% via HPLC) and storage conditions to rule out degradation .
What advanced strategies reconcile conflicting thermochemical data for sulfonyl-containing compounds?
Advanced Question
- Multivariate Calibration : Use chemometric tools (e.g., PCA) to isolate variables causing discrepancies .
- Collaborative Trials : Cross-validate data across labs using shared reference standards .
- High-Precision Techniques : Apply bomb calorimetry or isothermal titration calorimetry (ITC) for ΔH/ΔG measurements .
Which analytical techniques are critical for quantifying this compound in complex matrices?
Basic Question
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients for separation; detect at 254 nm .
- GC-FID : Derivatize non-volatile sulfonyl groups (e.g., silylation) for gas-phase analysis .
How do hyphenated techniques enhance structural elucidation of degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
